C12H8ClFN4O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a member of the triazolopyrazine family, which is known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenylhydrazine and a suitable pyrazine derivative.
Cyclization Reaction: The phenylhydrazine derivative undergoes cyclization with the pyrazine derivative under acidic or basic conditions to form the triazolopyrazine core.
Substitution Reaction: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions using appropriate halogenating agents.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide
Analyse Chemischer Reaktionen
8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives
Wissenschaftliche Forschungsanwendungen
8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds in the triazolopyrazine family:
Similar Compounds: Compounds such as 8-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine and 8-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine share structural similarities.
Uniqueness: The presence of both fluoro and methoxy substituents in 8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine imparts unique chemical and biological properties, making it distinct from other compounds in its class
Eigenschaften
Molekularformel |
C12H8ClFN4O |
---|---|
Molekulargewicht |
278.67 g/mol |
IUPAC-Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8ClFN4O/c13-9-2-1-3-10(14)8(9)6-17-18-12(19)11-7-15-4-5-16-11/h1-7H,(H,18,19)/b17-6+ |
InChI-Schlüssel |
CLVNVCHNSGDXBO-UBKPWBPPSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NC=CN=C2)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NC=CN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.